molecular formula C5H4N4OS B131520 6-Thioxanthine CAS No. 2002-59-7

6-Thioxanthine

Cat. No. B131520
CAS RN: 2002-59-7
M. Wt: 168.18 g/mol
InChI Key: RJOXFJDOUQJOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thioxanthine is a sulfur-containing purine derivative that has been studied for its various biological activities and chemical properties. It is known to undergo oxidation reactions and has been investigated for its potential as a bronchodilator and coronary dilator. Additionally, 6-thioxanthine has been examined for its interactions with enzymes such as xanthine oxidase and its effects on parasitic organisms like Toxoplasma gondii .

Synthesis Analysis

The synthesis of 6-thioxanthine derivatives has been explored in several studies. For instance, 1,3-dimethylxanthine can be converted into 6-thio derivatives using phosphorus pentasulfide in pyridine, leading to compounds with significant bronchodilator and coronary vasodilator properties . Furthermore, 6-thioxanthopterin, a related compound, has been synthesized from 2-amino-4-(penthyloxy)pteridine through a series of steps including chlorination and thiolation .

Molecular Structure Analysis

The molecular structure and tautomerism of 6-thioxanthine have been studied using post Hartree–Fock and density functional theory methods. These studies have provided insights into the relative stability of different tautomers in both gas and aqueous phases. Additionally, NMR studies and Fukui function calculations have been used to predict the reactive sites of 6-thioxanthine tautomers for various types of chemical attacks .

Chemical Reactions Analysis

6-Thioxanthine undergoes various chemical reactions, including electrochemical oxidation, which leads to the formation of dimers and ultimately allantoin as the major final product. The oxidation pathway and its biological significance have been discussed in the literature . Moreover, the metabolism of 6-thioxanthine by xanthine oxidase variants has been characterized, revealing how genetic variation in the enzyme can affect its activity toward this substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-thioxanthine have been investigated in the context of its interactions with other compounds and its behavior under different conditions. For example, the effect of 6-thioxanthine on the thermal transformation of 6-mercaptopurine crystals has been studied, showing that the presence of 6-thioxanthine can lead to different crystal forms through phase transformations . Additionally, the interaction of 6-thioxanthine with Toxoplasma gondii has been shown to be parasitostatic rather than parasiticidal, due to its conversion to 6-thioxanthosine 5'-phosphate and the subsequent inhibition of inosine 5'-phosphate dehydrogenase .

Scientific Research Applications

Electrochemical Properties

  • Electrochemical Oxidation : 6-TX exhibits distinct electrochemical behaviors in different pH environments, with notable oxidation peaks observed in both acidic and neutral/basic mediums. This suggests potential applications in electrochemical sensors and analytical chemistry (Goyal, Singh, & Abdullah, 2004).

Parasitology

  • Action on Toxoplasma gondii : 6-TX demonstrates parasitostatic properties against Toxoplasma gondii. It is metabolized by the parasite's enzymes, leading to accumulation of metabolites that interfere with the parasite's nucleotide pools. This provides insights into developing targeted anti-parasitic drugs (Pfefferkorn, Bzik, & Honsinger, 2001).

Biochemical Analysis

  • Tautomerism Studies : Research on the tautomerism of 6-TX, which is the ability of a compound to exist in multiple forms by shifting atomic positions, provides crucial insights for biochemical applications. This understanding is vital for drug design and understanding biochemical pathways (Civcir, 2001).

Pharmacological Metabolism

  • Metabolism in Chemotherapy : 6-TX is an intermediate in the metabolism of certain chemotherapy drugs. Understanding its role in drug metabolism can aid in optimizing chemotherapy treatments and managing side effects (Sorouraddin et al., 2011).

Safety And Hazards

6-Thioxanthine is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

6-sulfanylidene-3,7-dihydropurin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOXFJDOUQJOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173842
Record name 6-Thioxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thioxanthine

CAS RN

2002-59-7
Record name 6-Thioxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thioxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2002-59-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Thioxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Thioxanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-THIOXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLR5DQG0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6.59 g (19 mM) of xanthine and 5.07 g (22.8 mM) of phosphorus pentasulfide were heated under reflux in 102 ml of pyridine for 3 days. At 0° C., 25.1 ml of 2N NaOH were added. The solid was filtered off and washed with pyridine. The solvents were evaporated in vacuo, the residue suspended in water, collected, redissolved in 100 ml of 1N NaOH and 50 ml of isopropanol, treated twice with 0.3 g of charcoal, filtered and neutralized with 5N HCl to pH 7. The isopropanol was removed in vacuo and the solid collected, washed and dried to give 6.80 g (98.7%) of 6-thioxanthine, mp 188-9° C.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Name
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Three
Yield
98.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Thioxanthine
Reactant of Route 2
6-Thioxanthine
Reactant of Route 3
6-Thioxanthine
Reactant of Route 4
Reactant of Route 4
6-Thioxanthine
Reactant of Route 5
6-Thioxanthine
Reactant of Route 6
6-Thioxanthine

Citations

For This Compound
966
Citations
A YAMAZAKI, I KUMASHIRO, T TAKENISHI… - Chemical and …, 1968 - jstage.jst.go.jp
4-Amino-5-thiocarbamoylimidazole (II, thio-AICA) was prepared by direct thiation of 4-amino-5-imidazolecarboxamide (I, AICA) with phosphorus pentasulfide and also by addition of 4-…
Number of citations: 48 www.jstage.jst.go.jp
M Kudo, T Sasaki, M Ishikawa, N Hirasawa… - Drug metabolism and …, 2010 - Elsevier
… This study investigates whether these variants also exhibit altered kinetics for the exogenous substrate 6-thioxanthine (6-TX). To investigate the kinetics of wild-type XO and these …
Number of citations: 22 www.sciencedirect.com
ER Pfefferkorn, DJ Bzik, CP Honsinger - Experimental parasitology, 2001 - Elsevier
… column effluent reduced the extracellular 6-thioxanthine concentration to negligible levels. However, we were concerned that residual 6-thioxanthine within the parasites might compete …
Number of citations: 18 www.sciencedirect.com
K McKenna, A Brajter-Toth - Journal of electroanalytical chemistry and …, 1987 - Elsevier
… We report here the electrochemical investigation of the oxidation pathway of 6-thioxanthine. … between the electrochemical oxidation pathway of 6-thioxanthine and its known metabolic …
Number of citations: 20 www.sciencedirect.com
KV Choughule, C Barnaba, CA Joswig-Jones… - Drug Metabolism and …, 2014 - ASPET
… We discovered that 6MP is metabolized to 6TUA through sequential metabolism via the 6-thioxanthine (6TX) intermediate. The role of human AO and XO in the metabolism of 6MP was …
Number of citations: 33 dmd.aspetjournals.org
ER Pfefferkorn, SE Borotz - Experimental parasitology, 1994 - Elsevier
… 6-Thioxanthine caused 50% inhibition of the growth of T … The basis for the resistance of ThxR-l to 6-thioxanthine is, therefore, … Together with the use of 6-thioxanthine to detect resistant …
Number of citations: 65 www.sciencedirect.com
P Ünal Civcir - The Journal of Chemical Physics, 2001 - pubs.aip.org
… We have also calculated the tautomeric equilibrium constants obtained from the Gibbs free energies of the 6-thioxanthine and reported the relative proton affinities of 6-thioxanthine …
Number of citations: 8 pubs.aip.org
MR Rashidi, C Beedham, JS Smith… - Drug metabolism and …, 2007 - jstage.jst.go.jp
… Zimm et al. have separated 6thiouric acid, 6-MP and 6-thioxanthine using an isocratic HPLC system which is very similar to the HPLC system employed in the present study.The …
Number of citations: 63 www.jstage.jst.go.jp
L Senthilkumar, P Kolandaivel - Journal of Molecular Structure …, 2003 - Elsevier
… In the present investigation, the tautomerism of 6-thioxanthine molecules have been studied … The calculated condensed Fukui function values predict the reactive site of 6-thioxanthine …
Number of citations: 15 www.sciencedirect.com
S Kalra, G Jena, K Tikoo… - BMC …, 2007 - bmcbiochem.biomedcentral.com
The anticancer drug, 6-mercaptopurine (6MP) is subjected to metabolic clearance through xanthine oxidase (XOD) mediated hydroxylation, producing 6-thiouric acid (6TUA), which is …
Number of citations: 38 bmcbiochem.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.